10-Bromo-4-thia-1,8,12-triazatricyclo[7.3.0.0,2,6]dodeca-2(6),9,11-trien-7-one is a complex organic compound notable for its unique tricyclic structure that incorporates bromine, sulfur, and nitrogen atoms. This compound is classified as a heterocyclic compound due to the presence of nitrogen and sulfur in its ring system. Its molecular formula is with a molecular weight of approximately 272.12 g/mol. The compound has garnered attention for its potential applications in medicinal chemistry and biological research due to its intriguing structural properties and reactivity .
The synthesis of 10-Bromo-4-thia-1,8,12-triazatricyclo[7.3.0.0,2,6]dodeca-2(6),9,11-trien-7-one typically involves several key steps:
The reaction conditions are crucial for ensuring high yields and purity of the final product. Typical solvents include dichloromethane or acetonitrile, and reaction temperatures may vary depending on the specific steps involved.
The structure of 10-Bromo-4-thia-1,8,12-triazatricyclo[7.3.0.0,2,6]dodeca-2(6),9,11-trien-7-one features a tricyclic framework with a thia (sulfur-containing) moiety and multiple nitrogen atoms integrated into the cyclic structure.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 272.12 g/mol |
IUPAC Name | 10-bromo-4-thia-1,8,12-triazatricyclo[7.3.0.0,2,6]dodeca-2(6),9,11-trien-7-one |
InChI | InChI=1S/C8H6BrN3OS/c9-5-1-10-12-6-3-14-2-4(6)8(13)11-7(5)12/h1H,2-3H2,(H,11,13) |
InChI Key | LOVXCPLWODHLQL-UHFFFAOYSA-N |
Canonical SMILES | C1C2=C(CS1)N3C(=C(C=N3)Br)NC2=O |
This structural complexity contributes to its unique chemical properties and potential biological activities .
10-Bromo-4-thia-1,8,12-triazatricyclo[7.3.0.0,2,6]dodeca-2(6),9,11-trien-7-one can undergo various chemical reactions:
Common reagents for these reactions include halogenating agents (e.g., bromine), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions such as temperature and solvent choice are critical for achieving desired outcomes .
The mechanism of action for 10-Bromo-4-thia-1,8,12-triazatricyclo[7.3.0.0,2,6]dodeca-2(6),9,11-trien-7-one involves its interaction with specific molecular targets within biological systems:
The precise pathways and targets are still under investigation but suggest potential therapeutic applications .
The physical properties of 10-Bromo-4-thia-1,8,12-triazatricyclo[7.3.0.0,2,6]dodeca-2(6),9,11-trien-7-one include:
Key chemical properties include:
These properties are essential for understanding how the compound behaves in various environments and its suitability for different applications .
10-Bromo-4-thia-1,8,12-triazatricyclo[7.3.0.0,2,6]dodeca-2(6),9,11-trien-7-one has several scientific uses:
Research continues into its potential applications in drug design and development due to its distinctive chemical properties .
CAS No.: 122547-72-2
CAS No.: 92292-84-7
CAS No.: 189217-59-2
CAS No.: 19193-50-1
CAS No.: 11042-30-1
CAS No.: 4377-76-8